N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine
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Overview
Description
N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine is a chemical compound with the molecular formula C10H15N3 It belongs to the class of naphthyridines, which are bicyclic compounds containing a pyridine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile, followed by cyclization in the presence of copper chloride . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize the efficiency and cost-effectiveness of the synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthyridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridines with different functional groups.
Scientific Research Applications
N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: A related compound with similar structural features but different chemical properties and applications.
1,2,3,4-Tetrahydro-2,7-dimethylnaphthalene: Another naphthyridine derivative with distinct reactivity and uses.
Uniqueness
N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine is unique due to its specific substitution pattern and the resulting chemical properties
Properties
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13(2)10-9-8(5-7-12-10)4-3-6-11-9/h5,7,11H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDCYVIWDZWVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1NCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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